6,7-dimethoxy-2-[(4-methylbenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine
Description
Properties
IUPAC Name |
6,7-dimethoxy-2-[(4-methylphenyl)methylsulfanyl]-3-octylquinazolin-4-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O2S/c1-5-6-7-8-9-10-15-29-25(27)21-16-23(30-3)24(31-4)17-22(21)28-26(29)32-18-20-13-11-19(2)12-14-20/h11-14,16-17,27H,5-10,15,18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVRMPYCVOPYHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=N)C2=CC(=C(C=C2N=C1SCC3=CC=C(C=C3)C)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6,7-dimethoxy-2-[(4-methylbenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinimine Core: The quinazolinimine core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated benzyl derivative.
Addition of the Octyl Chain: The octyl chain can be attached through alkylation reactions, often using octyl halides in the presence of a strong base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
6,7-Dimethoxy-2-[(4-methylbenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the quinazolinimine core to a more reduced form.
Substitution: The methoxy and sulfanyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6,7-Dimethoxy-2-[(4-methylbenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-2-[(4-methylbenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
6,7-Dimethoxy-2-[(4-methylbenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine can be compared with other similar compounds, such as:
6,7-Dimethoxy-2-[(4-methylbenzyl)sulfanyl]-4(3H)-quinazolinimine: Lacks the octyl chain, which may affect its solubility and biological activity.
6,7-Dimethoxy-2-[(4-methylbenzyl)sulfanyl]-3-methyl-4(3H)-quinazolinimine: Contains a shorter alkyl chain, which may influence its chemical reactivity and pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
6,7-Dimethoxy-2-[(4-methylbenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine is a synthetic compound belonging to the quinazolinine family, characterized by its unique structure and potential biological activities. This compound has garnered attention in medicinal chemistry due to its possible applications in treating various diseases, particularly in cancer therapy and as a modulator of multidrug resistance.
- Molecular Formula : C26H35N3O2S
- Molar Mass : 453.64 g/mol
- CAS Number : 860789-26-0
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinazolinine derivatives, including this compound. Research indicates that compounds in this class can exhibit cytotoxic effects against various cancer cell lines.
-
Cytotoxicity Evaluation :
- The compound was evaluated for cytotoxicity using the MTT assay on K562 (human chronic myeloid leukemia) cell lines. The results demonstrated that derivatives of quinazolinine exhibited significant cytotoxic effects, with some compounds showing IC50 values comparable to established chemotherapeutics like verapamil .
Compound Cell Line IC50 (µM) Ratio Factor 6e K562/A02 0.66 24.13 6h K562/A02 0.65 24.50 7c K562/A02 0.96 16.59 - Mechanism of Action :
Multidrug Resistance Modulation
One of the significant challenges in cancer treatment is multidrug resistance (MDR). Studies have suggested that quinazolinine derivatives can reverse MDR by inhibiting efflux pumps such as P-glycoprotein, thereby increasing the intracellular concentration of chemotherapeutic agents.
Other Biological Activities
In addition to anticancer properties, derivatives of this compound have been investigated for:
- Antimicrobial Activity : Some studies suggest potential antibacterial properties against various strains, although more detailed evaluations are required.
- Anti-inflammatory Effects : Preliminary data indicate that certain structural modifications may confer anti-inflammatory properties, making them candidates for further research in inflammatory diseases.
Case Studies
- Study on Anticancer Activity : A study published in Medicinal Chemistry detailed the synthesis and biological evaluation of a series of quinazolinine derivatives, including those with similar structural motifs to our compound. The findings indicated promising activity against resistant cancer cells and highlighted the need for further exploration into their mechanisms .
- Multidrug Resistance Reversal : Another research article focused on the ability of specific quinazolinine derivatives to enhance the effectiveness of conventional chemotherapy by overcoming drug resistance mechanisms in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
